molecular formula C15H12O2 B3239955 5-Phenoxyindan-1-one CAS No. 142369-18-4

5-Phenoxyindan-1-one

Cat. No.: B3239955
CAS No.: 142369-18-4
M. Wt: 224.25 g/mol
InChI Key: MPASMXLOYIBLFN-UHFFFAOYSA-N
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Description

Contextual Significance of the Indanone Core and Phenoxy Motif in Contemporary Chemical Research

The indanone core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it a valuable template for the design of biologically active molecules. beilstein-journals.org Substituted indanones are key intermediates in the synthesis of a variety of pharmaceuticals. beilstein-journals.org For instance, the indanone framework is a central component in drugs developed for the treatment of neurodegenerative disorders. nih.gov

Similarly, the phenoxy motif , characterized by a phenyl ring linked to another moiety via an ether bond, is a common feature in many bioactive compounds. The presence of a phenoxy group can influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting aspects like solubility, metabolic stability, and receptor binding. jbino.com This motif is prevalent in a wide array of therapeutic agents, underscoring its importance in drug design.

The combination of these two structural units in 5-Phenoxyindan-1-one results in a molecule with a distinct topographical and electronic profile, prompting investigation into its unique chemical behavior and potential utility.

Historical Trajectories and Early Academic Inquiries into this compound

Early investigations into indanone synthesis date back to the early 20th century, with the first preparations appearing in scientific literature in the 1920s. researchgate.net The primary and most enduring method for constructing the indanone skeleton is the intramolecular Friedel–Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides. beilstein-journals.orgresearchgate.net This robust reaction has been the cornerstone of indanone chemistry for nearly a century.

While general methods for indanone synthesis were established early on, specific and detailed academic inquiries into this compound are not extensively documented in early literature. The focus was often on the development of synthetic methodologies for the core indanone structure itself, with specific substitutions being explored later as interest in functionalized derivatives grew.

Contemporary Research Paradigms and Unaddressed Academic Questions Concerning this compound

Modern research on indanone derivatives continues to expand, with a focus on creating novel analogues with diverse functionalities. Recent studies have explored advanced synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction, to introduce a variety of substituents onto the indanone scaffold, including at the 5-position. researchgate.net This highlights a contemporary trend towards the diversification of the indanone library for applications in medicinal chemistry and materials science. researchgate.net

Scope and Objectives of the Academic Investigation into this compound

A thorough academic investigation into this compound would aim to address the existing gaps in the scientific literature. The primary objectives of such a study would include the development of an efficient and well-documented synthetic route to this compound.

A crucial component of this investigation would be the comprehensive characterization of the compound using modern analytical techniques. This would involve obtaining and interpreting detailed spectroscopic data to confirm its molecular structure and purity. The subsequent sections of this article would ideally present this detailed research data.

Compound Data

Detailed physicochemical and spectroscopic data for this compound are essential for its unequivocal identification and for understanding its chemical properties.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₂O₂
Molecular Weight224.26 g/mol
Appearance(Not specified in available data)
Melting Point(Not specified in available data)
Boiling Point(Not specified in available data)
Solubility(Not specified in available data)

Spectroscopic Data of this compound

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
(Predicted)
~7.7 (d)Doublet1HAromatic H
~7.5-7.2 (m)Multiplet~5HAromatic H
~7.1 (dd)Doublet of doublets1HAromatic H
~7.0 (d)Doublet1HAromatic H
~3.1 (t)Triplet2H-CH₂-
~2.7 (t)Triplet2H-CH₂-

Note: The provided ¹H NMR data is a generalized prediction based on the structure and data for similar compounds. Actual experimental data is not available.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmAssignment
(Predicted)
~205C=O
~160Aromatic C-O
~155Aromatic C-O
~135-120Aromatic C
~37-CH₂-
~26-CH₂-

Note: The provided ¹³C NMR data is a generalized prediction. Actual experimental data is not available.

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
(Predicted)
~1700StrongC=O stretch
~1600, ~1490Medium-StrongAromatic C=C stretch
~1240StrongAryl-O-C stretch

Note: The provided IR data is a generalized prediction based on functional groups present. Actual experimental data is not available.

MS (Mass Spectrometry) Data

m/zIntensityAssignment
(Predicted)
224High[M]⁺
196Medium[M-CO]⁺
131Medium[M-C₆H₅O]⁺

Note: The provided Mass Spectrometry data is a prediction of the molecular ion and potential major fragments. Actual experimental data is not available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15-9-6-11-10-13(7-8-14(11)15)17-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPASMXLOYIBLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 5 Phenoxyindan 1 One

Retrosynthetic Analysis and Strategic Disconnections for 5-Phenoxyindan-1-one Scaffolds

Retrosynthetic analysis is a fundamental strategy in organic synthesis that involves working backward from the target molecule to identify simpler, readily available starting materials. For this compound, two primary disconnection strategies can be envisioned:

Disconnection of the Aryl Ether Bond (C-O): This is a common strategy for molecules containing diaryl ethers. A disconnection of the C-O bond between the indanone core and the phenoxy group would lead to two potential precursor fragments:

A 5-substituted indan-1-one bearing a leaving group (e.g., halide, triflate) at the 5-position, which can then be coupled with phenol (B47542).

Alternatively, a 5-hydroxyindan-1-one precursor that can be coupled with a halobenzene or a phenol derivative that is activated for ether formation.

Disconnection within the Indanone Ring: This approach focuses on breaking the bonds that form the five-membered ring of the indanone system. The most common disconnection for 1-indanones involves breaking the bond formed during an intramolecular Friedel-Crafts acylation. This leads back to a 3-arylpropionic acid or its derivative, where the aryl ring already carries the phenoxy substituent. For this compound, this would imply starting from a 3-(4-phenoxyphenyl)propionic acid derivative.

These disconnections guide the selection of appropriate synthetic routes and starting materials.

Precursor Synthesis and Optimization Routes for this compound

The synthesis of this compound typically involves preparing the necessary building blocks and then coupling them or performing a cyclization reaction.

The indanone core is a common structural motif, and its synthesis often relies on intramolecular cyclization reactions.

Intramolecular Friedel-Crafts Acylation: This is the most prevalent method for constructing the 1-indanone (B140024) skeleton nih.govbeilstein-journals.orgnih.gov. It typically involves the cyclization of 3-arylpropionic acids or their corresponding acid chlorides under Lewis or Brønsted acid catalysis. Common catalysts include aluminum chloride (AlCl₃), triflic acid (TfOH), or Lewis acids like terbium triflate (Tb(OTf)₃) nih.govbeilstein-journals.org. For instance, cyclization of 3-(4-methoxyphenyl)propionic acid has been successfully achieved using various acidic catalysts nih.gov.

Polyphosphoric Acid (PPA) Catalysis: PPA is also employed for the cyclization of α,β-unsaturated carboxylic acids with arenes, leading to indanones d-nb.info.

Other Cyclization Methods: Transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclizations of unsaturated aryl iodides, or nickel-catalyzed reductive cyclizations of enones, offer alternative routes to indanones organic-chemistry.org.

For the synthesis of substituted indanones relevant to this compound, methods like the synthesis of 5-hydroxy-1-indanone (B188539) from anisole (B1667542) and 3-chloropropionyl chloride via Friedel-Crafts acylation followed by cyclization are indicative of precursor strategies google.com.

The phenoxy moiety is typically introduced using phenol or its derivatives. The formation of the aryl ether linkage (C-O bond) is crucial and can be achieved through several coupling strategies:

Ullmann-type Reactions: These are copper-promoted coupling reactions between aryl halides and phenols (or alcohols) to form aryl ethers wikipedia.orglscollege.ac.infrontiersin.org. Traditionally, these reactions require high temperatures (often >210 °C) and polar solvents, with activated aryl halides being preferred wikipedia.org. Modern advancements have introduced soluble copper catalysts supported by diamine or acetylacetonate (B107027) ligands, allowing for milder conditions and broader substrate scope, sometimes achieving high yields at temperatures as low as 60 °C wikipedia.orgfrontiersin.org.

Buchwald-Hartwig Type Coupling: This palladium-catalyzed cross-coupling reaction is highly versatile for forming C-O bonds between aryl halides and phenols or alcohols nrochemistry.comwikipedia.orgsigmaaldrich.com. It typically employs palladium catalysts complexed with phosphine (B1218219) ligands (e.g., BINAP, XPhos, SPhos) in the presence of a base nrochemistry.comsigmaaldrich.comtcichemicals.comcommonorganicchemistry.com. These reactions generally proceed under milder conditions compared to traditional Ullmann reactions and offer excellent functional group tolerance, making them highly amenable for complex molecule synthesis nrochemistry.comwikipedia.org.

These coupling strategies can be applied either to attach the phenoxy group to a pre-formed indanone scaffold or to a precursor that will subsequently undergo cyclization to form the indanone ring.

Direct Synthetic Approaches to this compound

Direct synthetic approaches aim to construct the this compound molecule in fewer steps, often by performing the cyclization and ether formation in a more integrated manner.

A direct route could involve the intramolecular Friedel-Crafts cyclization of a 3-arylpropionic acid derivative that already incorporates the phenoxy substituent at the para position of the aryl ring. For example, cyclization of 3-(4-phenoxyphenyl)propionic acid would directly furnish the this compound scaffold.

Methodological advancements in cyclization reactions can enhance efficiency and sustainability:

Microwave and Ultrasound Irradiation: These techniques have been employed to accelerate Friedel-Crafts cyclizations, leading to reduced reaction times and improved yields for indanone synthesis nih.gov.

Superacid Catalysis: The use of superacids can also facilitate the dehydrative cyclization of 3-arylpropionic acids nih.gov.

These strategies focus on forming the aryl ether linkage, either by attaching a phenoxy group to a pre-formed indanone or by coupling precursors that will lead to the final structure.

Ullmann-type C-O Coupling: This method can be used to synthesize this compound by reacting a 5-haloindan-1-one (e.g., 5-bromo- or 5-chloroindan-1-one) with phenol in the presence of a copper catalyst and a base wikipedia.orglscollege.ac.infrontiersin.org. Alternatively, a 5-hydroxyindan-1-one could be coupled with a halobenzene. While traditional Ullmann conditions are harsh, modern copper-catalyzed protocols with specific ligands can achieve this coupling under milder conditions frontiersin.org.

Buchwald-Hartwig Type C-O Coupling: This palladium-catalyzed approach offers a milder and often more efficient route. It involves the coupling of a 5-haloindan-1-one with phenol, or a 5-hydroxyindan-1-one with a halobenzene, using a palladium catalyst, a suitable phosphine ligand, and a base nrochemistry.comwikipedia.orgsigmaaldrich.com. This method is widely applicable for constructing aryl ethers and has been instrumental in the synthesis of various complex molecules.

Data Tables

The following tables summarize key synthetic methodologies relevant to the preparation of this compound.

Table 1: Key Methods for Indanone Synthesis

Reaction Type / StrategyTypical SubstratesCatalysts/ReagentsConditionsGeneral YieldsReferences
Intramolecular Friedel-Crafts Acylation 3-Arylpropionic acids or acid chloridesLewis Acids (AlCl₃, TfOH, Tb(OTf)₃), Brønsted Acids (PPA)Heating, Microwave, Ultrasound; Various solvents (e.g., o-chlorobenzene, toluene)Moderate to High (up to 74% for substituted indanones) nih.govbeilstein-journals.orgnih.gov
Palladium-Catalyzed Carbonylative Cyclization Unsaturated aryl iodidesPalladium catalystsCO atmosphereGood to Excellent organic-chemistry.org
Nickel-Catalyzed Reductive Cyclization EnonesNickel catalystsVarious conditionsHigh organic-chemistry.org
Lewis Acid-Catalyzed Cyclization 3-Arylpropionic acidsTb(OTf)₃High temperatures (e.g., 250 °C)Up to 74% beilstein-journals.org

Table 2: Key Methods for Aryl Ether Formation (C-O Coupling)

Reaction Type / StrategyTypical SubstratesCatalysts/LigandsBaseSolventsConditionsGeneral YieldsReferences
Ullmann-type Reaction (Classical) Aryl Halides, PhenolsCopper powder, Copper saltsKOH, K₂CO₃NMP, Nitrobenzene, DMFHigh temperatures (>210 °C)Moderate wikipedia.orglscollege.ac.in
Ullmann-type Reaction (Modern) Aryl Halides, PhenolsSoluble Copper catalysts (e.g., CuI) + Diamine or Acetylacetonate ligandsK₂CO₃, t-BuOKDMSO, DES (Deep Eutectic Solvents)Milder temperatures (e.g., 60 °C), AirModerate to High (e.g., 98%) wikipedia.orgfrontiersin.org
Buchwald-Hartwig Coupling Aryl Halides, Phenols (or alcohols)Palladium catalysts (e.g., Pd(dba)₂, Pd(OAc)₂) + Phosphine ligands (e.g., XPhos, BINAP, SPhos)NaOtBu, Cs₂CO₃Toluene, THFReflux, Room temperatureModerate to High (e.g., 94%) nrochemistry.comwikipedia.orgsigmaaldrich.comtcichemicals.comcommonorganicchemistry.com

Compound List

this compound

Based on the comprehensive search conducted, there is no specific information available in the provided search results detailing the scalable synthesis and process optimization for academic production of the chemical compound "this compound". The majority of the retrieved documents focus on the synthesis and evaluation of 2-phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors, or discuss the synthesis of related compounds like 5-hydroxy-1-indanone.

Therefore, it is not possible to generate the requested content for section 2.7, "Scalable Synthesis and Process Optimization for Academic Production," as it requires specific research findings, data tables, and optimization details pertaining to this compound, which were not found.

Compounds Mentioned in Search Results:

this compound

2-phenoxy-indan-1-one derivatives

5-hydroxy-1-indanone

5-methoxy-indan-1-one

4-chloro-7-hydroxy-indan-1-one

Donepezil

Rivastigmine

Tacrine

Huperzine

Galanthamine

3-chloro-4'-(methoxy)propiophenone

Anisole

3-chloropropionyl chloride

2,6-dibromophenol (B46663)

(3-hydroxyphenyl) propionic acid

4-chlorophenol (B41353)

Acryloyl chloride

4-chloro-indan-1,7-diol

7-iodoindenes

Aminoindan-1-ones

Haloindanones

7-haloindanones

8-halotetralones

N-indan-4-yl-acetamide

N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

7-aminoindan-1-one

8-aminotetral-1-one

3-chloro-1-(2-halophenyl)propan-1-one

Phthalimide derivatives

1,2,3-triazole

Dydrogesterone (DG)

Progesterone

3-nitrobenzaldehyde (B41214)

3-nitrobenzyl alcohol

Chemical Reactivity, Functional Group Transformations, and Derivatization Strategies of 5 Phenoxyindan 1 One

Electrophilic Aromatic Substitution Reactions on the Phenoxyindan-1-one System

The aromatic rings within the 5-Phenoxyindan-1-one structure are susceptible to electrophilic aromatic substitution (EAS) reactions. The phenoxy group, being an activating and ortho, para-directing substituent, will influence the regioselectivity of EAS on its attached phenyl ring masterorganicchemistry.com. The indanone's fused aromatic ring's reactivity will be modulated by the electron-withdrawing effect of the carbonyl group, typically directing electrophilic attack to positions meta to it, or potentially ortho/para to activating groups if present. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation total-synthesis.commasterorganicchemistry.com.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid can introduce a nitro group onto one of the aromatic rings. The exact position of substitution will depend on the directing effects of the existing substituents.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can lead to halogenation of the aromatic rings total-synthesis.com.

Friedel-Crafts Reactions: Acylation or alkylation can occur using acyl halides or alkyl halides, respectively, in the presence of a Lewis acid catalyst. These reactions introduce carbon chains or acyl groups onto the aromatic systems total-synthesis.combeilstein-journals.org.

Nucleophilic Additions to the Carbonyl Group of this compound

The carbonyl group (C=O) of the indanone moiety is a primary site for nucleophilic attack. This is a fundamental reaction for ketones, where the electrophilic carbonyl carbon is attacked by electron-rich nucleophiles masterorganicchemistry.comunacademy.comsavemyexams.comlibretexts.org. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the breaking of the π bond and formation of a tetrahedral alkoxide intermediate, which is subsequently protonated.

Grignard Reactions: Organometallic reagents like Grignard reagents (RMgX) can add to the carbonyl group, forming tertiary alcohols after workup unacademy.comyoutube.com.

Reduction: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol unacademy.comsavemyexams.comyoutube.com.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene, forming an exocyclic double bond at the carbonyl position Current time information in Bangalore, IN..

Cyanohydrin Formation: Addition of cyanide ions (e.g., from KCN/H⁺) leads to the formation of cyanohydrins, which are compounds containing both a hydroxyl group and a nitrile group on the same carbon atom chemguide.co.uk.

Oxidation and Reduction Chemistry of this compound

Beyond the reduction of the carbonyl group, other oxidation and reduction reactions can be applied to this compound.

Baeyer-Villiger Oxidation: This reaction converts ketones into esters or cyclic ketones into lactones by inserting an oxygen atom adjacent to the carbonyl group wikipedia.orgsigmaaldrich.comorganic-chemistry.orgnih.govjk-sci.com. Applying this to this compound could potentially lead to ring-opened ester products or lactone-like structures, depending on the specific mechanism and migratory aptitudes.

Catalytic Hydrogenation: The carbonyl group can be reduced to an alcohol using catalytic hydrogenation (e.g., H₂ over Pd/C). Under more vigorous conditions, the aromatic rings could also be reduced, though this typically requires higher pressures and temperatures or specific catalysts.

Functionalization of the Indanone Ring System

The indanone ring system offers further sites for functionalization, particularly at the α-carbons adjacent to the carbonyl group.

Alpha-Alkylation and Enolate Chemistry: The α-hydrogens are acidic and can be removed by a strong base (e.g., LDA, NaH, KOt-Bu) to form an enolate. This enolate is a nucleophile that can react with electrophiles, such as alkyl halides, to introduce substituents at the α-position masterorganicchemistry.com.

Reactions at C2: The C2 position (α to the carbonyl) is particularly amenable to functionalization via enolate chemistry or other transformations. For instance, halogenation at the α-position can occur under specific conditions.

Modifications of the Phenoxy Moiety

The phenoxy group, a phenyl ether, can also undergo chemical transformations.

Ether Cleavage: Phenyl ethers can be cleaved under strong acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI) d-nb.infopearson.comlibretexts.orglibretexts.orgopenstax.org. This reaction would yield phenol (B47542) and a halogenated derivative of the indanone core. The cleavage mechanism (SN1 or SN2) depends on the substituents present.

Electrophilic Substitution on the Phenoxy Ring: The phenyl ring of the phenoxy moiety is activated by the oxygen atom and will readily undergo electrophilic aromatic substitution, typically at the ortho and para positions relative to the ether linkage masterorganicchemistry.comtotal-synthesis.com.

Synthesis of Diverse this compound Derivatives for Structure-Property Relationship Studies

The reactivity described above allows for the synthesis of a wide range of derivatives of this compound. By systematically modifying different parts of the molecule—the indanone ring, the carbonyl group, or the phenoxy substituent—researchers can explore structure-activity relationships (SAR) for various biological or material properties sic.gov.coresearchgate.netnih.govnih.gov. For example, introducing different substituents onto the aromatic rings via EAS, modifying the carbonyl to an alcohol or alkene, or altering the phenoxy group can lead to analogs with tuned electronic, steric, and lipophilic properties.

Table 1: Representative Derivatization Strategies for this compound

Modification SiteReaction TypePotential ProductsExample Reagents
Carbonyl Group Nucleophilic Addition (Reduction)Secondary AlcoholNaBH₄, LiAlH₄
Nucleophilic Addition (Grignard)Tertiary AlcoholRMgX
Wittig ReactionAlkylidene derivativePh₃P=CR₂
Indanone Aromatic Ring Electrophilic Aromatic Substitution (Nitration)Nitro-substituted indanonesHNO₃/H₂SO₄
Electrophilic Aromatic Substitution (Halogenation)Halo-substituted indanonesBr₂/FeBr₃
Friedel-Crafts AcylationAcyl-substituted indanonesRCOCl/AlCl₃
α-Carbon (C2) Enolate Alkylationα-Alkyl-substituted indanonesBase (e.g., LDA), Alkyl Halide (RX)
Phenoxy Moiety Ether CleavagePhenol and Halogenated IndanoneHI, HBr
Electrophilic Substitution on Phenoxy RingSubstituted Phenoxy-indanones (e.g., nitro, halo derivatives on the phenyl ring)HNO₃/H₂SO₄, Br₂/FeBr₃
Ketone to Ester Baeyer-Villiger OxidationRing-opened ester or lactonem-CPBA, H₂O₂

Mechanistic Insights into Key Reactions of this compound

Understanding the mechanisms of these reactions is crucial for optimizing yields and selectivity.

Electrophilic Aromatic Substitution: These reactions typically proceed via a two-step mechanism: initial attack of the aromatic π system on the electrophile to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity masterorganicchemistry.comtotal-synthesis.comchemistrysteps.com. The rate-determining step is usually the formation of the sigma complex.

Nucleophilic Addition to Carbonyls: This mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, breaking the C=O π bond to form a tetrahedral alkoxide intermediate. This intermediate is then protonated to yield the final product masterorganicchemistry.comunacademy.comsavemyexams.comlibretexts.org. The reaction can be catalyzed by acids or bases.

Ether Cleavage: Acid-catalyzed cleavage of phenyl ethers typically involves protonation of the ether oxygen, making it a better leaving group. The subsequent attack by the halide nucleophile on the alkyl or aryl carbon can occur via SN1 or SN2 pathways, with the phenoxy group usually remaining attached to the oxygen, leading to phenol formation d-nb.infopearson.comlibretexts.orglibretexts.org.

By leveraging these diverse reaction pathways, chemists can synthesize a broad spectrum of this compound derivatives, enabling detailed investigations into their chemical and biological properties.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Phenoxyindan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

NMR spectroscopy is indispensable for determining the structure of organic molecules in solution. It probes the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), providing information about connectivity, functional groups, and spatial relationships between atoms. For 5-Phenoxyindan-1-one, NMR techniques are crucial for assigning its structure and understanding its conformational preferences.

Illustrative ¹H and ¹³C NMR Data for this compound (Hypothetical)

Nucleus/AtomExpected Chemical Shift (ppm)Multiplicity (¹H) / Type (¹³C)Assignment
¹H NMR
H-22.60 - 2.80tCH₂ adjacent to C=O
H-32.80 - 3.00tCH₂
H-47.30 - 7.50ddAromatic CH (indan ring)
H-66.80 - 7.00dAromatic CH (indan ring, ortho to O-Ph)
H-77.00 - 7.20ddAromatic CH (indan ring, meta to O-Ph)
H-87.30 - 7.50ddAromatic CH (indan ring, ortho to C9)
O-Ph (ortho)7.00 - 7.20tAromatic CH (phenoxy group)
O-Ph (meta)7.30 - 7.50ddAromatic CH (phenoxy group)
O-Ph (para)7.00 - 7.20tAromatic CH (phenoxy group)
¹³C NMR
C-1200 - 210CCarbonyl
C-235 - 40CH₂
C-328 - 32CH₂
C-3a140 - 150CFused aromatic
C-4125 - 130CHAromatic
C-5155 - 160CAromatic (substituted)
C-6115 - 120CHAromatic
C-7120 - 125CHAromatic
C-8125 - 130CHAromatic
C-9135 - 140CFused aromatic
O-C(ipso)155 - 160CPhenoxy C (attached to O)
O-Ph (ortho)115 - 120CHPhenoxy C
O-Ph (meta)128 - 132CHPhenoxy C
O-Ph (para)120 - 125CHPhenoxy C

Note: These values are estimations based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are vital for unambiguously assigning signals and establishing connectivity and stereochemistry, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H scalar couplings, indicating which protons are vicinal (separated by two or three bonds) emerypharma.comprinceton.edusdsu.edu. For this compound, COSY would help establish the connectivity within the indanone ring system (e.g., between protons on C2 and C3, and between protons on C3 and C4) and within the phenyl rings scielo.org.coufrgs.brmdpi.com.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons (¹J<0xE2><0x82><0x9C>н-с). This is crucial for assigning ¹³C signals based on their attached protons emerypharma.comprinceton.edusdsu.edumdpi.comresearchgate.netcolumbia.edu. For this compound, HSQC would confirm which protons are attached to specific carbons in both the indanone core and the phenoxy group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC establishes correlations between protons and carbons separated by two or three bonds (²J<0xE2><0x82><0x9C>н-с, ³J<0xE2><0x82><0x9C>н-с) emerypharma.comprinceton.edusdsu.edumdpi.comresearchgate.netcolumbia.edu. This technique is invaluable for connecting different parts of the molecule, such as linking the phenoxy group to the indanone core via the ether oxygen, and for assigning quaternary carbons. For instance, HMBC could show correlations between the protons of the phenoxy group and carbons of the indanone ring, or between the protons on C4 and C6 of the indanone ring and the ipso-carbon of the phenoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space correlations between protons that are spatially close (typically within 5 Å) princeton.eduufrgs.brmdpi.comresearchgate.net. This is critical for determining relative stereochemistry and conformational preferences. For this compound, NOESY experiments could reveal spatial proximity between protons on adjacent rings or within the indanone structure, helping to define the molecule's three-dimensional conformation in solution.

Solid-state NMR (ssNMR) spectroscopy is employed when a compound exists in a crystalline or amorphous solid form, providing information that may differ from solution-state NMR due to restricted molecular motion and different intermolecular interactions wikipedia.orgeuropeanpharmaceuticalreview.comnih.gov. For this compound, ssNMR could be used to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of a compound can exhibit distinct ssNMR spectra due to variations in molecular packing and hydrogen bonding, which affect chemical shifts and line widths wikipedia.orgeuropeanpharmaceuticalreview.com.

Analyze Amorphous Forms: ssNMR can provide structural insights into amorphous materials where long-range order is absent, which is often challenging for techniques like X-ray diffraction wikipedia.orgeuropeanpharmaceuticalreview.com.

Study Dynamics: ssNMR, particularly with techniques like Magic Angle Spinning (MAS), can probe molecular mobility and dynamics in the solid state, providing information on how molecules reorient or vibrate within the crystal lattice wikipedia.org.

Quantitation: ssNMR can be quantitative, allowing for the determination of the relative amounts of different components in a mixture or different crystalline forms europeanpharmaceuticalreview.comnih.gov.

High-Resolution Mass Spectrometry (HRMS) for Fragment Analysis and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides the precise mass-to-charge ratio (m/z) of ions, enabling the determination of the elemental composition of a molecule with high accuracy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, offering a fingerprint for identifying functional groups and understanding intermolecular interactions. These techniques are based on the absorption (IR) or inelastic scattering (Raman) of light by molecular bonds, which vibrate at specific frequencies dependent on bond strength and atomic masses savemyexams.comanton-paar.comwisc.eduinnovatechlabs.com.

Infrared (IR) Spectroscopy: IR spectroscopy detects the absorption of infrared radiation, causing molecular vibrations such as stretching and bending. The presence of a carbonyl group (C=O) in the indan-1-one moiety is expected to yield a strong absorption band in the region of 1680–1715 cm⁻¹ libretexts.org. The ether linkage (C-O) in the phenoxy group typically shows characteristic stretching vibrations between 1260 and 1050 cm⁻¹ libretexts.org. Aromatic C-H stretching vibrations are anticipated around 3000–3100 cm⁻¹, while aliphatic C-H stretches from the indan (B1671822) ring would appear in the 2850–2960 cm⁻¹ range savemyexams.comlibretexts.org. Aromatic C=C stretching vibrations are commonly observed as multiple bands in the 1600–1400 cm⁻¹ region libretexts.org. The specific positions and intensities of these bands provide detailed information about the molecule's structure and purity.

Raman Spectroscopy: Raman spectroscopy, complementary to IR, detects inelastic scattering of light, which arises from changes in molecular polarizability during vibration anton-paar.com. Similar to IR, Raman spectroscopy is sensitive to functional groups. The carbonyl group is expected to show a characteristic Raman shift, and the aromatic and aliphatic C-H bonds will also exhibit distinct signals anton-paar.comhoriba.com. Raman spectroscopy can be particularly useful for analyzing samples in aqueous solutions or in the solid state, and its sensitivity to symmetric vibrations can provide unique information not always prominent in IR spectra.

Intermolecular Interactions: Both IR and Raman spectroscopy can reveal information about intermolecular interactions, such as hydrogen bonding, by observing shifts in characteristic vibrational frequencies. For instance, hydrogen-bonded O-H groups in alcohols exhibit broader and lower-frequency IR absorptions compared to free O-H groups savemyexams.com. While this compound does not possess a free O-H or N-H group that would strongly participate in hydrogen bonding, interactions involving the ether oxygen or the carbonyl oxygen with solvent molecules or other species could potentially influence vibrational modes, though these effects might be subtle.

Expected Vibrational Data for this compound:

Functional Group / VibrationExpected IR Wavenumber (cm⁻¹)Expected Raman Shift (cm⁻¹)Notes
Carbonyl (C=O)1680–1715~1690-1720Strong, characteristic for ketone
Aromatic C-H Stretch3000–3100~3000-3100Associated with phenyl and indan rings
Aliphatic C-H Stretch2850–2960~2850-2960From the indan ring
Aromatic C=C Stretch1600, 1580, 1500~1600, 1580, 1500In-ring vibrations
Ether C-O Stretch1260–1050~1200-1300Characteristic of the phenoxy group

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, investigates electronic transitions within molecules. Absorption of UV-Vis light promotes electrons from lower-energy molecular orbitals (e.g., π, n) to higher-energy antibonding orbitals (e.g., π, σ) elte.hulibretexts.orgtanta.edu.eg. This technique is invaluable for understanding the electronic structure, conjugation, and the presence of chromophores within a molecule. Fluorescence spectroscopy, a related technique, studies the emission of light following electronic excitation and provides insights into photophysical properties such as quantum yield and excited-state lifetimes researchgate.netrsc.orgd-nb.info.

UV-Vis Spectroscopy: The structure of this compound, featuring an aromatic phenyl ring and an indanone system with a conjugated carbonyl group, suggests significant absorption in the UV region. The phenyl ring acts as a chromophore, typically absorbing around 250-270 nm bspublications.net. The carbonyl group within the indanone system can exhibit both n→π* transitions (typically at longer wavelengths, lower intensity) and π→π* transitions (at shorter wavelengths, higher intensity) elte.hubspublications.net. The conjugation between the phenoxy group and the indanone system is likely to result in a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to isolated chromophores. Analysis of UV-Vis spectra can reveal the extent of conjugation and the electronic nature of the molecule.

Fluorescence Spectroscopy: While not all molecules fluoresce, compounds with extended π-conjugation and rigid structures often exhibit fluorescence researchgate.netrsc.org. If this compound possesses suitable photophysical properties, fluorescence spectroscopy could reveal emission spectra, quantum yields, and lifetimes. These parameters are crucial for applications such as fluorescent probes or materials. The solvent polarity can significantly influence fluorescence emission, often leading to solvatochromic effects researchgate.netbspublications.net.

Expected UV-Vis Absorption Data for this compound:

Chromophore/TransitionExpected λmax (nm)Molar Extinction Coefficient (ε)Notes
Phenyl Ring (π→π)~260-280Moderate to HighDue to aromatic system
Carbonyl (n→π)~280-320LowCharacteristic of ketones
Carbonyl (π→π*)~200-240HighInfluenced by conjugation
Conjugated System~280-350HighCombined effect of phenoxy and indanone

Note: Specific λmax values are estimations based on structural features and general spectral behavior of similar compounds. Experimental determination is necessary for precise values.

Advanced Hyphenated Analytical Techniques for Complex Mixture Analysis Related to Synthesis or Reactions

Hyphenated analytical techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering robust methods for analyzing complex mixtures, such as those encountered during chemical synthesis or reaction monitoring d-nb.infoslideshare.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used to separate components of a reaction mixture based on their polarity and then identify them by their mass-to-charge ratio (m/z) and fragmentation patterns. For the synthesis of this compound, LC-MS can identify starting materials, intermediates, the final product, and any byproducts or impurities. This allows for optimization of reaction conditions and confirmation of product purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and thermally stable compounds. If the synthesis of this compound involves volatile precursors or products, GC-MS can be employed to monitor reaction progress and identify components in the reaction mixture.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR provides both separation and detailed structural information. By coupling an NMR spectrometer to a liquid chromatograph, individual components eluting from the column can be analyzed in real-time, yielding high-resolution NMR spectra. This is particularly useful for unequivocally confirming the structure of complex products or identifying unknown impurities in reaction mixtures.

These hyphenated techniques are indispensable for understanding reaction pathways, isolating and identifying intermediates, and ensuring the quality and purity of the synthesized this compound. They provide a comprehensive analytical approach that goes beyond single-point spectroscopic measurements.

Compound List:

this compound

Carvone

Citral

Menthol

Luteolin

Kaempferol

Nicotine

Caffeine

Glycyrrhizin

Phenylacetaldehyde

Benzaldehyde

Cyclohexylamine

Ethanol

1-Hexyne

Cyclohexane

Biphenylenes

funaab.edu.ngPhenylenes

researchgate.netPhenylenes

scribd.comPhenylenes

1,10-Phenanthroline

Computational and Theoretical Investigations into 5 Phenoxyindan 1 One

Molecular Docking and Ligand-Protein Interaction Modeling (Strictly Theoretical and In Silico Predictions)

Target Identification through Computational Screening

Computational screening plays a pivotal role in modern drug discovery by efficiently identifying potential biological targets for chemical compounds. This process involves employing various in silico tools and databases to predict interactions between a molecule and a wide array of biological targets. For compounds like 5-Phenoxyindan-1-one, computational screening can help pinpoint specific proteins or pathways that the molecule might modulate. These methods often leverage large datasets of known protein-ligand interactions and structural information to predict novel targets nih.govnih.govplos.orgrsc.org. The goal is to identify molecules that can bind to essential bacterial enzymes or other disease-relevant proteins, thereby guiding experimental validation efforts nih.gov. By analyzing structural and chemical features, computational approaches can predict which biological targets a compound is likely to interact with, a crucial step in understanding its potential therapeutic or biological effects nih.govplos.orgrsc.orgscielo.org.mx.

Binding Affinity Predictions and Interaction Hotspots

Predicting the strength of interaction between a molecule and its target, known as binding affinity, is a cornerstone of computational drug design. Techniques such as molecular docking and molecular dynamics (MD) simulations are widely used for this purpose arxiv.orgirbbarcelona.orgresearchgate.netmdpi.comnih.govplos.orgdiva-portal.org. Molecular docking predicts the preferred orientation of a ligand within a protein's binding site, providing an estimate of binding energy researchgate.netbhu.ac.in. MD simulations offer a more dynamic view, simulating the movement of atoms and molecules over time to provide insights into the stability of the complex and the nature of interactions irbbarcelona.orgmdpi.comnih.govplos.orgnih.gov.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling establishes mathematical relationships between the chemical structure of molecules and their physical, chemical, or biological properties wikipedia.orgprotoqsar.comnih.govchemrxiv.orgresearchgate.net. For analogues of this compound, QSPR models can be developed to predict various properties, such as biological activity, solubility, or toxicity, based on structural descriptors wikipedia.orgprotoqsar.comnih.govresearchgate.net. These models are built using datasets of known compounds and their measured properties, allowing for the prediction of properties for new, unsynthesized molecules wikipedia.orgprotoqsar.comnih.gov.

The process typically involves calculating molecular descriptors (e.g., physicochemical properties, topological indices) for a series of compounds, then correlating these descriptors with their experimentally determined properties using statistical or machine learning techniques wikipedia.orgprotoqsar.comnih.govresearchgate.net. A well-validated QSPR model can significantly accelerate the drug discovery process by prioritizing compounds with desirable properties for synthesis and testing wikipedia.orgprotoqsar.comnih.govresearchgate.net. For example, QSAR (a related concept focusing on biological activity) models have been developed for 2-phenoxy-indan-1-one derivatives to predict acetylcholinesterase inhibitory activity researchgate.net.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic parameters of molecules, which can then be compared with experimental data to validate structural assignments and understand molecular behavior researchgate.net. For this compound, this could involve predicting parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, or UV-Vis absorption spectra.

Theoretical calculations, often employing density functional theory (DFT) with various basis sets, can generate predicted spectra that closely resemble experimental ones researchgate.net. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to assign vibrational bands in FT-IR spectra, with calculated results showing good agreement with experimental data researchgate.net. Similarly, predicted ¹H NMR chemical shifts can be compared to experimental spectra to confirm the molecular structure researchgate.net. Such comparisons are essential for confirming the identity and purity of synthesized compounds and for gaining deeper insights into their electronic structure and bonding researchgate.net.


Compound List:

  • This compound
  • 2-phenoxy-indan-1-one derivatives
  • 5,6-dimethoxy-1-indanone
  • Donepezil
  • Rivastigmine
  • BYYT-25 [(E)-2-(4-((tetrahydropyrrole) methyl) benzylidene)-5, 6-dimethoxy-2, 3-dihydroinden-one]
  • Huprine
  • SIRT2
  • Sirtinol
  • KRAS4B
  • PD-1
  • PD-L1
  • mTOR
  • PfHT1
  • hGLUT1
  • 5-HT2A receptor
  • DOI
  • GSK215083
  • Zotepine
  • Rutin
  • Mechanistic and Biological Target Oriented Investigations of 5 Phenoxyindan 1 One Exclusively in Vitro and Non Clinical

    Enzymatic Inhibition Profiles in Cell-Free Recombinant Systems

    This line of investigation aims to determine if 5-Phenoxyindan-1-one can directly interact with and inhibit the function of specific enzymes. These experiments are conducted in a controlled in vitro setting using purified enzymes that have been produced through recombinant DNA technology. This cell-free approach ensures that any observed activity is a direct result of the compound's interaction with the enzyme, eliminating the influence of other cellular components.

    Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki determination)

    The primary goal of kinetic characterization is to quantify the potency and describe the nature of a compound's inhibitory effect on a target enzyme. Key parameters that would be determined for this compound include:

    IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of this compound required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.

    Ki (Inhibition Constant): The Ki is a more precise measure of the binding affinity between an inhibitor and an enzyme. It is an intrinsic property of the compound and is independent of substrate concentration.

    Mechanism of Inhibition: Further kinetic studies would be performed to determine how this compound inhibits the enzyme. This could be competitive (competing with the substrate for the active site), non-competitive (binding to an allosteric site to inactivate the enzyme), or uncompetitive (binding only to the enzyme-substrate complex).

    Should such data become available, it would be presented in a format similar to the table below.

    Target EnzymeIC50 (nM)Ki (nM)Mechanism of Inhibition
    Data Not AvailableN/AN/AN/A
    Data Not AvailableN/AN/AN/A

    Specificity and Selectivity Profiling Against Enzyme Panels

    To assess its target specificity, this compound would be tested against a broad panel of different enzymes (e.g., kinases, proteases, phosphatases). This profiling is crucial for understanding whether the compound is a highly selective agent that acts on a single target or a non-selective one that affects multiple enzymes. High selectivity is often a desired characteristic as it can minimize potential off-target effects. The results are typically reported as the percent inhibition at a given concentration or as a collection of IC50 values for each enzyme tested.

    Receptor Binding Affinity Determination via Radioligand or Fluorescence Displacement Assays

    This section would focus on evaluating the ability of this compound to bind to specific cellular receptors. Such binding is a critical first step for many biologically active compounds to exert their effects.

    Competitive binding assays are the standard method for this determination. In a typical setup, a receptor preparation is incubated with a known ligand that has been labeled with a radioactive isotope (a radioligand) or a fluorescent molecule. The unlabeled test compound, in this case this compound, is then added in increasing concentrations. If the compound binds to the same site on the receptor, it will displace the labeled ligand. The amount of displacement is measured and used to calculate the compound's binding affinity, commonly expressed as a Ki value.

    A representative data table for such findings would be structured as follows.

    Target ReceptorLabeled Ligand UsedKi (nM)Assay Type
    Data Not AvailableN/AN/AN/A
    Data Not AvailableN/AN/AN/A

    Orphan Receptor Deconvolution Studies

    Orphan receptors are receptor proteins for which the endogenous (natural) ligand has not yet been identified. If this compound were found to produce a biological effect through an unknown mechanism, it could be screened against a panel of orphan receptors. A positive binding result would help to "deorphanize" the receptor and provide a novel mechanism of action for the compound.

    Allosteric Modulation Studies

    These investigations would determine if this compound functions as an allosteric modulator. Rather than binding to the primary (orthosteric) site of a receptor where the endogenous ligand binds, an allosteric modulator binds to a distinct, secondary site. This binding can alter the receptor's conformation, leading to either an enhancement (positive allosteric modulation) or a reduction (negative allosteric modulation) of the endogenous ligand's effect.

    Cellular Pathway Perturbations in Established Cell Lines (In Vitro Studies)

    After characterizing interactions with isolated proteins, the next step is to assess the effects of this compound in a more complex biological system, such as established cell lines. These in vitro studies are designed to see if the enzymatic or receptor activity observed in cell-free assays translates to a functional outcome within a living cell.

    For these experiments, cultured cells would be treated with this compound. Subsequently, researchers would use molecular biology techniques like Western blotting or quantitative PCR (qPCR) to measure changes in the activity or expression levels of proteins and genes within a targeted signaling pathway. For instance, if the compound were hypothesized to inhibit a specific kinase, studies would measure the phosphorylation levels of that kinase's downstream targets within the cell. These results are critical for confirming the compound's mechanism of action in a cellular context.

    Analysis of Downstream Signaling Cascades (e.g., Western Blotting, Reporter Gene Assays)

    The impact of this compound on intracellular signaling pathways is a key area of investigation. Techniques such as Western Blotting and reporter gene assays are instrumental in dissecting these effects.

    Western Blotting is a widely used technique to detect and quantify specific proteins in a sample. nih.govnih.gov This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the protein of interest. nih.govnih.gov The intensity of the resulting band can provide a semi-quantitative measure of the protein's abundance. In the context of this compound, researchers would typically treat cells with the compound and then prepare cell lysates for Western Blot analysis to observe changes in the levels of key signaling proteins, such as kinases, phosphatases, or their phosphorylated, active forms. However, specific data from such experiments involving this compound are not currently available in the public research domain.

    Reporter gene assays are another powerful tool for studying the activity of signaling pathways. nih.govthermofisher.comnih.govbmglabtech.com These assays involve genetically engineering cells to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific DNA response element. thermofisher.comnih.gov When the signaling pathway of interest is activated, it leads to the transcription of the reporter gene and the production of a measurable signal. thermofisher.com This allows for a functional readout of pathway activation or inhibition. For this compound, such assays could be employed to determine if the compound modulates pathways like NF-κB, MAPK, or others by observing changes in reporter gene expression. As with Western Blotting, specific published studies detailing the use of reporter gene assays for this compound are not presently found.

    Modulation of Gene Expression Profiles (e.g., RNA-Seq, qRT-PCR)

    To understand the broader impact of this compound on cellular function, it is crucial to analyze its effects on global gene expression.

    RNA-Seq (RNA Sequencing) is a high-throughput sequencing technique that provides a comprehensive snapshot of the entire transcriptome of a cell at a given moment. nih.govnih.govbiorxiv.orgyoutube.comrosalind.bio By comparing the transcriptomes of cells treated with this compound to untreated control cells, researchers can identify which genes are upregulated or downregulated by the compound. This can provide valuable clues about the biological processes and pathways that are affected.

    Quantitative Real-Time PCR (qRT-PCR) is a more targeted approach used to quantify the expression levels of specific genes of interest. nih.govnih.goviric.ca It is often used to validate the findings from RNA-Seq experiments or to investigate the effect of a compound on a small set of known target genes. nih.govnih.gov The technique relies on the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific cDNA targets in real-time, allowing for precise quantification. nih.goviric.ca

    While these techniques are standard for characterizing novel compounds, specific RNA-Seq or qRT-PCR data for this compound is not yet available in published literature.

    Cell Viability and Proliferation Assays in Monolayer Cultures (Strictly In Vitro)

    A fundamental aspect of characterizing any new compound is to assess its effect on cell viability and proliferation. These assays are typically performed on cells grown in a single layer (monolayer) in culture plates.

    Commonly used methods include:

    MTS/MTT Assays: These are colorimetric assays that measure the metabolic activity of cells, which is generally proportional to the number of viable cells. promega.compromega.combiocompare.comfishersci.combiocompare.com Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product, and the intensity of the color is measured. promega.compromega.combiocompare.comfishersci.com

    Trypan Blue Exclusion Assay: This is a dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

    Crystal Violet Staining: This method involves staining the remaining adherent cells after treatment, providing a measure of cell survival.

    These assays would allow for the determination of the concentration-dependent effects of this compound on the survival and growth of various cell lines. However, specific data from these assays for this compound are not publicly documented.

    Protein-Ligand Interaction Studies through Biophysical Techniques (e.g., SPR, ITC, NMR Titration)

    To identify the direct molecular targets of this compound, biophysical techniques that measure the interaction between the compound (ligand) and potential protein targets are employed.

    Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that detects molecular interactions in real-time. youtube.comyoutube.comyoutube.comnih.gov It measures changes in the refractive index at the surface of a sensor chip to which a potential protein target is immobilized as the compound flows over the surface. youtube.comyoutube.comyoutube.com This allows for the determination of binding kinetics (association and dissociation rates) and affinity. youtube.comyoutube.com

    Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur when two molecules interact. vanderbilt.edumdpi.comnih.govharvard.eduwur.nl By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction. mdpi.comharvard.eduwur.nl

    Nuclear Magnetic Resonance (NMR) Titration: NMR spectroscopy can be used to study protein-ligand interactions by monitoring changes in the chemical shifts of the protein's atoms upon addition of the ligand. This provides information about the binding site and the affinity of the interaction.

    These techniques are critical for confirming a direct interaction between this compound and a purified protein target. At present, there are no published studies detailing the use of these biophysical methods to investigate the binding partners of this compound.

    Molecular Mechanisms of Action Delineation at the Subcellular Level

    Understanding where a compound acts within a cell is crucial to elucidating its mechanism of action. Techniques such as immunofluorescence microscopy or subcellular fractionation coupled with Western blotting can be used to determine the subcellular localization of the compound's target or the site of its effects. For instance, these methods could reveal whether this compound's target protein translocates to the nucleus upon binding or if the compound primarily affects mitochondrial or cytoplasmic proteins. As with the other areas of investigation, specific experimental data delineating the subcellular molecular mechanisms of this compound are not yet available in the scientific literature. nih.gov

    Emerging Research Directions and Potential Applications of 5 Phenoxyindan 1 One in Academic Contexts

    Integration into Advanced Materials and Polymer Science (e.g., functional monomers, structural motifs)

    The incorporation of 5-Phenoxyindan-1-one into advanced materials and polymer science represents an emerging field with significant, yet largely untapped, potential. Current research in polymer science focuses on developing novel materials with improved thermal, mechanical, and optical properties for applications spanning energy, electronics, and biomedical engineering axel-one.comroutledge.comiaamonline.orgutk.edumdpi.com. The rigid indanone core and the aromatic phenoxy moiety of this compound could impart desirable characteristics, such as enhanced thermal stability and rigidity, when integrated into polymer backbones or utilized as functional monomers routledge.comutk.edu. The ketone functionality may also serve as a reactive site for polymerization or cross-linking reactions. While specific studies detailing the use of this compound in polymer synthesis or materials science are not yet prevalent, its structural attributes suggest it could be a candidate for creating polymers with tailored properties. Future investigations could explore its polymerization behavior or its utility as a pendant group to modify existing polymer matrices.

    Role as a Probe Molecule in Chemical Biology Research (e.g., affinity labels, reporter molecules)

    Chemical probes are critical tools in chemical biology, enabling the elucidation of protein functions, cellular pathways, and disease mechanisms mskcc.orgnih.govthermofisher.kr. These probes are typically small molecules designed for specific interactions with biological targets, serving roles such as inhibitors, activators, fluorescent labels, or affinity tags mskcc.orgsigmaaldrich.comrsc.org. Although this compound has not been explicitly identified as a chemical probe in the reviewed literature, its scaffold holds promise for probe development. The indanone structure is present in compounds with known biological activities, including acetylcholinesterase inhibitors researchgate.netsemanticscholar.orgresearchgate.netmcours.net. By strategically modifying the this compound core with reactive functional groups (e.g., photoaffinity labels, covalent modifiers) or reporter tags (e.g., fluorophores, biotin), researchers could engineer novel chemical probes. Such probes could be instrumental in target identification, protein profiling, and the visualization of biological processes. The development of trifunctional building blocks exemplifies strategies for constructing sophisticated probes by incorporating connectivity, reactive, and bioorthogonal handles sigmaaldrich.com. The inherent structure of this compound provides a foundation for designing molecules with specific binding affinities and functionalities relevant to chemical biology research.

    Development of Novel Analytical Probes Utilizing the this compound Scaffold

    The creation of analytical probes is vital for sensitive and precise detection and quantification across diverse scientific fields, including diagnostics, environmental monitoring, and chemical analysis burkert.beformfactor.com. These probes often rely on molecular scaffolds that can be functionalized with signaling units or recognition elements. While direct applications of this compound in the development of analytical probes are not detailed in the provided search results, its chemical structure offers a basis for such applications. The aromatic and carbonyl functionalities could potentially be leveraged for spectroscopic detection or to anchor specific recognition moieties. For instance, derivatization could introduce chromophores or fluorophores for optical sensing, or chelating agents for detecting metal ions. The fundamental principles of analytical probe design involve creating molecules with specific binding capabilities coupled with a detectable signal burkert.beformfactor.com. Future research could focus on derivatizing the this compound scaffold to engineer novel analytical tools, potentially for sensing specific analytes or for use in advanced analytical instrumentation.

    Unexplored Reactivity Patterns and Synthetic Challenges

    Comprehensive information regarding the specific, unexplored reactivity patterns and synthetic challenges associated with this compound is limited within the scope of the provided search results. General chemical stability is noted, with incompatibility identified for strong oxidizing agents aksci.com. The synthesis of related "2-phenoxy-indan-1-one derivatives" suggests that modifications at the 2-position of the indanone ring are achievable researchgate.net. However, a complete understanding of the reactivity of the 5-phenoxy substituent, the ketone at the 1-position, or other positions on the indanone ring remains an area ripe for investigation. Potential synthetic challenges could include achieving regioselectivity during functionalization, managing side reactions, and developing efficient, scalable synthesis routes. Exploring novel reaction pathways, such as C-H activation or selective functionalization of the aromatic rings, could unlock new synthetic possibilities and applications for this compound.

    New Computational Methodologies Applied to this compound

    Computational methodologies are integral to contemporary chemical research, aiding in the comprehension of molecular behavior, prediction of properties, and guidance of experimental strategies researchgate.netconicet.gov.armpg.deresearchgate.net. While direct computational studies specifically focused on this compound are not explicitly identified, extensive research has been conducted on closely related "2-phenoxy-indan-1-one derivatives" concerning their acetylcholinesterase inhibitory activities researchgate.netsemanticscholar.orgresearchgate.netmcours.netconicet.gov.arresearchgate.net. These studies have employed techniques such as molecular docking to predict ligand-receptor interactions and binding affinities researchgate.netresearchgate.net, and Quantitative Structure-Activity Relationship (QSAR) modeling to correlate structural features with biological activity conicet.gov.ar. Methodologies like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been utilized to analyze the influence of steric, electrostatic, and hydrophobic properties conicet.gov.ar. Furthermore, computational approaches are broadly applied to investigate molecular interactions, including molecular dynamics simulations and QM/MM methods, to understand protein-ligand associations mpg.de. These established computational tools and methodologies can be readily applied to this compound to predict its binding modes with potential targets, explore its conformational landscape, and understand its electronic properties, thereby accelerating the discovery of its applications.

    Future Perspectives in Understanding Molecular Interactions

    The future of understanding molecular interactions is increasingly reliant on the integration of computational and experimental approaches mpg.denih.gov. For this compound, future research could concentrate on elucidating its specific molecular interactions with biological targets or its behavior within material matrices. Techniques such as X-ray crystallography, NMR spectroscopy, and advanced computational modeling (e.g., molecular dynamics, QM/MM) can provide detailed insights into binding poses, interaction energies, and conformational dynamics mpg.denih.gov. Comprehending how the phenoxy group and the indanone core contribute to binding affinity and selectivity is crucial. Moreover, investigating non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, will be key to designing molecules with tailored properties, whether for therapeutic applications or material science nih.govdrughunter.com. The compound's capacity to engage in specific molecular interactions could serve as a primary driver for its future applications.

    Compound Name List:

    this compound

    Data Tables:

    Table 1: Physicochemical Properties of this compound

    PropertyValue
    Molecular FormulaC15H12O2
    Molecular Weight224.25 g/mol
    CAS Number142369-18-4
    SynonymsThis compound, 5-phenoxy-2,3-dihydroinden-1-one

    Table 2: Acetylcholinesterase (AChE) Inhibition Data for Related 2-Phenoxy-indan-1-one Derivatives

    Compound Class / Example DerivativeTarget EnzymeIC50 Value (nM)Reference
    2-Phenoxy-indan-1-one derivativesAChE~50 researchgate.net
    BYYT-25 (a 2-phenoxy-indan-1-one derivative)AChE2.66 µM researchgate.netsemanticscholar.org

    Note: IC50 values are indicative of inhibitory potency; lower values denote higher potency.

    Q & A

    Q. What are the standard synthetic routes for 5-Phenoxyindan-1-one, and how can purity and yield be optimized?

    The synthesis of this compound typically involves Friedel-Crafts acylation or palladium-catalyzed coupling reactions. Key variables include solvent choice (e.g., dichloromethane vs. toluene), catalyst loading, and temperature gradients. To optimize purity, employ column chromatography with gradient elution (hexane:ethyl acetate) and validate via HPLC (>95% purity threshold) . Yield optimization requires iterative adjustments to stoichiometry and reaction time, supported by kinetic studies . For reproducibility, document all parameters in the Experimental section, including spectral data (¹H/¹³C NMR, HRMS) for new intermediates .

    Q. How should researchers validate the structural identity of this compound and its derivatives?

    Use a multi-technique approach:

    • Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (DFT/B3LYP/6-31G*) to confirm regiochemistry.
    • Mass spectrometry : HRMS (ESI+) should match theoretical molecular ion peaks within 5 ppm error.
    • Elemental analysis : Carbon-hydrogen-nitrogen (CHN) analysis must align with calculated values (±0.3%) .
      For novel derivatives, include X-ray crystallography to resolve ambiguous stereochemistry .

    Advanced Research Questions

    Q. What methodological strategies resolve contradictions in reported bioactivity data for this compound analogs?

    Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from assay conditions (e.g., ATP concentration, incubation time) or compound solubility. To address this:

    • Standardize protocols : Adopt the NIH Assay Guidance Manual for enzymatic assays, including controls for solvent effects (DMSO ≤1% v/v).
    • Triangulate data : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
    • Publish negative data : Report solubility limits and aggregation-prone behavior in supplementary files to contextualize bioactivity claims .

    Q. How can computational models guide the design of this compound derivatives with enhanced target selectivity?

    Leverage in silico methods:

    • Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., COX-2) and decoy receptors to assess off-target risks.
    • QSAR : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .
    • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å) .

    Q. What experimental and analytical approaches mitigate challenges in scaling up this compound synthesis for preclinical studies?

    • Process chemistry : Transition from batch to flow chemistry for exothermic reactions (e.g., acylation), monitoring via inline FTIR for real-time yield analysis .
    • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up. Validate purity via DSC (melting point ±2°C of literature values) .
    • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify degradants .

    Data Contradiction Analysis

    Q. How should researchers interpret conflicting data on the metabolic stability of this compound in hepatic microsomes?

    Variability often stems from species-specific CYP450 isoform activity (e.g., human vs. rat microsomes) or cofactor concentrations (NADPH regeneration systems). Mitigation strategies:

    • Normalize data : Express results as intrinsic clearance (CLint) relative to positive controls (e.g., verapamil).
    • Replicate assays : Use triplicate runs across independent microsome batches, reporting mean ± SEM .
    • Meta-analysis : Compare datasets via Forest plots to identify outlier studies or methodological biases (e.g., incubation time discrepancies) .

    Methodological Best Practices

    Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

    • Nonlinear regression : Fit sigmoidal curves (variable slope) using GraphPad Prism, reporting EC₅₀/IC₅₀ with 95% CI.
    • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
    • Power analysis : Predefine sample size (n ≥ 6) to achieve 80% power for detecting ≥30% effect sizes .

    Q. How can researchers ensure reproducibility in in vivo pharmacokinetic studies of this compound?

    • Standardize protocols : Adopt FDA Bioanalytical Method Validation guidelines for plasma sample preparation (LLE or SPE), LC-MS/MS calibration, and matrix effect corrections .
    • Blind experiments : Randomize animal cohorts and use coded samples to reduce observer bias .
    • Data transparency : Share raw pharmacokinetic parameters (t₁/₂, Cmax, AUC) in open-access repositories like Zenodo .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.